molecular formula C7H5BrFNO B1345842 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone CAS No. 1114523-56-6

1-(2-Bromo-5-fluoropyridin-4-YL)ethanone

Cat. No. B1345842
CAS RN: 1114523-56-6
M. Wt: 218.02 g/mol
InChI Key: NLQQIWGMFAJKIH-UHFFFAOYSA-N
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Description

“1-(2-Bromo-5-fluoropyridin-4-YL)ethanone” is a chemical compound with the molecular formula C7H5BrFNO. It has a molecular weight of 218.03 .


Molecular Structure Analysis

The InChI code for “1-(2-Bromo-5-fluoropyridin-4-YL)ethanone” is 1S/C7H5BrFNO/c1-4(11)5-2-7(8)10-3-6(5)9/h2-3H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“1-(2-Bromo-5-fluoropyridin-4-YL)ethanone” is a liquid at room temperature. It has a molecular weight of 218.02300 . The exact density, boiling point, and melting point are not specified in the retrieved documents .

Scientific Research Applications

Synthesis of Heteroaromatic Compounds

1-(2-Bromo-5-fluoropyridin-4-yl)ethanone serves as a key intermediate in the synthesis of complex heteroaromatic compounds, which are pivotal in the development of pharmaceuticals and agrochemicals. For example, its reactivity allows for the introduction of various substituents into the pyridine ring, facilitating the creation of molecules with specific biological activities. The modification of such intermediates has led to advancements in the synthesis of compounds exhibiting a range of therapeutic properties, such as anti-inflammatory, analgesic, and antitumor activities (Qiu, Gu, Zhang, & Xu, 2009).

Metallation of π-Deficient Heterocycles

The compound is instrumental in studies focusing on the metallation of π-deficient heterocyclic compounds, a critical step in the functionalization of such molecules. Metallation reactions are essential for introducing new functional groups into heterocycles, thereby altering their chemical properties and enhancing their utility in organic synthesis. This process is crucial for the design of molecules with potential applications in medicinal chemistry and material science (Marsais & Quéguiner, 1983).

Development of Fluorescent Chemosensors

Furthermore, derivatives of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone are employed in the development of fluorescent chemosensors. These chemosensors are capable of detecting various analytes, including metal ions and organic molecules, with high sensitivity and selectivity. Such sensors have applications in environmental monitoring, biological research, and clinical diagnostics, highlighting the versatility of this compound in facilitating technological advancements in analytical chemistry (Roy, 2021).

Safety and Hazards

The compound has several hazard statements: H302, H315, H320, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if the compound is on the skin or in the eyes .

properties

IUPAC Name

1-(2-bromo-5-fluoropyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c1-4(11)5-2-7(8)10-3-6(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQQIWGMFAJKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NC=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649371
Record name 1-(2-Bromo-5-fluoropyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-5-fluoropyridin-4-YL)ethanone

CAS RN

1114523-56-6
Record name 1-(2-Bromo-5-fluoropyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 325b (7.5 g, 34.2 mmol) and 2-iodoxybenzoic acid (38.4 g, 137 mmol) in ethyl acetate (200 mL) was stirred at 85° C. for 20 hrs. The reaction mixture was filtered and the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica-gel column chromatography eluting with petroleum ether/ethyl acetate (20:1 to 10:1) to afford 325c (6.8 g, 92%) as a yellow oil. MS-ESI: [M+H]+ 217.9.
Name
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
38.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Yield
92%

Synthesis routes and methods II

Procedure details

To a 350 mL sealed flask was dissolved 1-(2-bromo-5-fluoro-4-pyridinyl)ethanol (9.4 g, 42.3 mmol) in 60 mL dry CHCl3. Added next to the stirring solution was manganese(IV)oxide (14.7 g, 169 mmol). The vigorously stirred contents were sealed and heated at 95° C. for 2.5 h. After cooling to room temperature, the black heterogeneous mixture was vacuum filtered through a pad of Celite, and the filter pad washed with CH2Cl2 (10 mL). The yellow colored filtrate was concentrated in vacuo to a yellow oil, which was purified by silica gel column chromatography (eluent: 9:1 PE/EtOAc) to afford 1-(2-bromo-5-fluoropyridin-4-yl)ethanone as a pale yellow oil (8.2 g, 88%). ESI MS m/z=218 (M+1)
Quantity
9.4 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
14.7 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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